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Compound of Interest

Compound Name: Bergapten

Cat. No.: B1666803

An In-depth Technical Guide on the Pharmacology and Toxicology Profile of Bergapten

Introduction

Bergapten (5-methoxypsoralen, 5-MOP) is a naturally occurring furanocoumarin, a class of
organic chemical compounds produced by numerous plant species.[1] It is predominantly found
in the essential oils of citrus fruits, particularly bergamot orange, as well as in plants from the
carrot family (Apiaceae).[1] As the first furanocoumarin to be isolated and identified in 1834,
bergapten has been the subject of extensive research.[1]

Therapeutically, bergapten is most recognized for its potent photosensitizing properties, which
are utilized in photochemotherapy (PUVA - Psoralen + UVA) for treating skin disorders like
psoriasis and vitiligo.[2][3][4][5] Beyond its dermatological applications, bergapten exhibits a
broad spectrum of pharmacological activities, including anti-inflammatory, anticancer,
antimicrobial, neuroprotective, and metabolic effects.[2][6][7] These diverse biological actions
are attributed to its ability to modulate a variety of cellular signaling pathways.[2][4]

However, the therapeutic potential of bergapten is accompanied by significant toxicological
concerns, primarily its phototoxicity, genotoxicity, and potential carcinogenicity.[1][7] It is also a
notable inhibitor of cytochrome P450 enzymes, leading to a high potential for drug-drug
interactions.[1][8] This guide provides a comprehensive technical overview of the
pharmacology, pharmacokinetics, toxicology, and key experimental methodologies related to
bergapten, intended for researchers, scientists, and professionals in drug development.

Pharmacology
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Bergapten's pharmacological effects are multifaceted, stemming from its interaction with
numerous molecular targets and signaling cascades. Its activity can be both dependent and
independent of photoactivation.

Mechanisms of Action

2.1.1 Photochemotherapy and DNA Interaction When combined with Ultraviolet A (UVA)
radiation, bergapten's primary mechanism involves the inhibition of DNA synthesis and cell
proliferation.[9] The process unfolds as follows:

Intercalation: Bergapten intercalates between the base pairs of DNA.

» Photoactivation: Upon absorption of UVA photons (action spectrum peak at 335-350 nm), the
bergapten molecule becomes excited.[9][10]

e Adduct Formation: The activated molecule forms covalent bonds with pyrimidine bases,
particularly thymine, creating monoadducts.

o Cross-linking: With further UVA exposure, some monoadducts can react with a second
pyrimidine base on the opposite DNA strand, forming interstrand cross-links.[9]

o Cellular Consequences: These DNA lesions inhibit replication and transcription, disrupt RNA
synthesis, and ultimately induce cell cycle arrest and apoptosis (programmed cell death),
which is beneficial in hyperproliferative disorders like psoriasis.[1][9]
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Caption: PUVA mechanism of bergapten action.

2.1.2 Anti-inflammatory Activity Bergapten demonstrates potent anti-inflammatory effects by
modulating key signaling pathways and reducing the production of inflammatory mediators.[4]

[6]
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e NF-kB and JAK/STAT Pathway Inhibition: It suppresses the activation of nuclear factor-
kappa B (NF-kB) and the Janus kinase/signal transducer and activator of transcription
(JAK/STAT) pathways, which are critical for transcribing pro-inflammatory genes.[4][6][11]

o Cytokine and Mediator Suppression: Bergapten inhibits the production of pro-inflammatory
cytokines such as tumor necrosis factor-alpha (TNF-q), interleukin-6 (IL-6), and IL-1[3.[4][6]
[12] It also reduces the expression of enzymes like inducible nitric oxide synthase (iNOS)
and cyclooxygenase-2 (COX-2), thereby decreasing the levels of nitric oxide (NO) and
prostaglandin E2 (PGE2).[6][12]
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Caption: Anti-inflammatory signaling pathways inhibited by bergapten.

2.1.3 Anticancer Activity Bergapten exhibits anticancer properties, both with and without
photoactivation, through the modulation of pathways controlling cell survival, proliferation, and
death.[2][4]
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PI3K/Akt Pathway Inhibition: It inhibits the Phosphatidylinositol 3-kinase (P13K)/Akt signaling
pathway, a critical cascade for cell survival.[4][13][14][15] This inhibition promotes apoptosis.

Induction of Apoptosis: Bergapten stimulates apoptosis by upregulating the expression of
the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating
the anti-apoptotic protein Bcl-2.[4][13][14] This shifts the Bax/Bcl-2 ratio to favor cell death.

Induction of Autophagy: In breast cancer cells, bergapten has been shown to induce
autophagy, a cellular self-degradation process, by up-regulating the PTEN gene.[1][13]

Modulation of Other Pathways: It also interacts with other pathways, such as activating Liver
X Receptors (LXRS) to inhibit liver carcinogenesis and attenuating GSK-3[3 signaling in
thyroid cancer cells.[13][14][15]
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Caption: Key anticancer signaling pathways modulated by bergapten.

2.1.4 Cytochrome P450 Inhibition Bergapten is a known inhibitor of several cytochrome P450
(CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of approximately
50% of drugs.[8][16][17][18] This inhibition is a primary cause of the "grapefruit effect,” where
the consumption of grapefruit juice can alter the pharmacokinetics of co-administered drugs.
[16][17] Bergapten can act as both a reversible and an irreversible (mechanism-based)
inhibitor, which can lead to significant drug-drug interactions.[18][19]

Pharmacokinetics

The clinical efficacy and safety of bergapten are influenced by its pharmacokinetic profile.

2.2.1 Absorption and Bioavailability Oral bioavailability of bergapten is generally lower than its
isomer, 8-methoxypsoralen (8-MOP).[2][3] However, it causes fewer side effects, which may
permit the administration of higher doses.[2][3] Bioavailability is dose-linear and can be
significantly improved by formulation; micronized preparations achieve maximum plasma
concentrations (Cmax) that are 3 to 4 times higher and in a shorter time (tmax) compared to
unmicronized forms.[2]

2.2.2 Distribution, Metabolism, and Excretion Pharmacokinetic studies indicate that bergapten
can cross the blood-brain barrier, suggesting its potential for treating neurological diseases.[6]
[7] It is metabolized by hepatic enzymes, primarily the CYP450 system, which it also inhibits.[6]
[8] Excretion studies in rats have been performed to characterize its elimination from the body.
[20]

Quantitative Pharmacological and Toxicological

Data

Table 1: Pharmacokinetic Parameters of Oral Bergapten
(1.2 mg/kg) in Humans

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b1666803?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666803?utm_src=pdf-body
https://www.benchchem.com/product/b1666803?utm_src=pdf-body
https://www.researchgate.net/publication/12504826_Content_of_CYP3A4_inhibitors_naringin_naringenin_and_bergapten_in_grapefruit_and_grapefruit_juice_products
https://pmc.ncbi.nlm.nih.gov/articles/PMC4463967/
https://en.wikipedia.org/wiki/Grapefruit%E2%80%93drug_interactions
https://www.benchchem.com/pdf/Bergamottin_s_Interaction_with_Cytochrome_P450_Enzymes_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4463967/
https://en.wikipedia.org/wiki/Grapefruit%E2%80%93drug_interactions
https://www.benchchem.com/product/b1666803?utm_src=pdf-body
https://www.benchchem.com/pdf/Bergamottin_s_Interaction_with_Cytochrome_P450_Enzymes_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/12811362/
https://www.benchchem.com/product/b1666803?utm_src=pdf-body
https://www.benchchem.com/product/b1666803?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060977/
https://www.researchgate.net/publication/360183611_Pharmacological_Properties_of_Bergapten_Mechanistic_and_Therapeutic_Aspects
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060977/
https://www.researchgate.net/publication/360183611_Pharmacological_Properties_of_Bergapten_Mechanistic_and_Therapeutic_Aspects
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060977/
https://www.benchchem.com/product/b1666803?utm_src=pdf-body
https://www.researchgate.net/publication/353693282_Bergapten_A_review_of_its_pharmacology_pharmacokinetics_and_toxicity
https://pubmed.ncbi.nlm.nih.gov/34347307/
https://www.researchgate.net/publication/353693282_Bergapten_A_review_of_its_pharmacology_pharmacokinetics_and_toxicity
https://www.researchgate.net/publication/12504826_Content_of_CYP3A4_inhibitors_naringin_naringenin_and_bergapten_in_grapefruit_and_grapefruit_juice_products
https://pubmed.ncbi.nlm.nih.gov/27795734/
https://www.benchchem.com/product/b1666803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Formulation Cmax (ng/mL) tmax (h) AUC (ng-h/ImL) Reference
Unmicronized ~50 - 80 3.04-3.82 Not Described [2]
Micronized ~160 - 250 0.86 - 2.70 Not Described [2]
Liquid

_ 164 2.13 647 [2]
Suspension

Data compiled
from studies
cited in
Quetglas-Llabrés
et al., 2022.[2]

Table 2: In Vitro Anticancer Activity (IC50) of Bergapten
(Non-UVA Activated)

Cell Line Cancer Type IC50 (pM) Reference

Saos-2 Osteosarcoma 40.05 [21]

HOS Osteosarcoma ~240 [21]

HelLa Cervical Cancer 43.5 [21]

MK-1 Gastric Cancer 193.0 [21]
Colorectal

HT-29 _ 332 [21]
Adenocarcinoma
Colorectal

SW620 3455 [21]

Adenocarcinoma

Papillary Thyroid
BCPAP ~10-15 [14]
Cancer

Effective
concentration range,
not a precise IC50

value.
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ble 3: In Vitro C ) Inhibition |

Enzyme L
Substrate IC50 (pM) Inhibition Type Reference
System
Rat Liver _ »
i Macitentan 3.84 Competitive [22]
Microsomes
Human Liver ) N
) Macitentan 17.82 Competitive [22]
Microsomes
Recombinant _ N
Macitentan 12.81 Competitive [22]

CYP3A4

Table 4: 7 icity of

Species Route Dose Observation Reference

No mortality or
signs of toxicity

Rat (female) Oral 2000 mg/kg [23]
observed over 24

hours.

Toxicology Profile

The toxicological properties of bergapten are a critical consideration for its therapeutic use.

» Phototoxicity: Bergapten is a potent photosensitizer.[1] Topical contact with plants containing
bergapten, followed by sun exposure, can lead to phytophotodermatitis, a severe skin
inflammation with blistering and hyperpigmentation.[1][5][24] It is considered the primary
phototoxic agent responsible for citrus-induced phytophotodermatitis.[1][5]

o Genotoxicity and Mutagenicity: Through its mechanism of forming DNA adducts and cross-
links, bergapten is inherently genotoxic.[9][25] It is a potent inducer of chromosome
aberrations and has demonstrated mutagenic effects in various assays.[1][5][26]

o Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified
bergapten as "probably carcinogenic to humans" (Group 2A).[1][5] There is sufficient
evidence of its carcinogenicity in animals.[1][5] Furthermore, long-term PUVA therapy is
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associated with an increased risk of skin cancers, including squamous cell carcinoma and
melanoma.[21][27]

Drug-Drug Interactions: As a significant inhibitor of CYP3A4 and other CYP isozymes,
bergapten can dramatically increase the plasma concentrations of co-administered drugs
that are substrates for these enzymes.[8][16][22] This can lead to increased toxicity and
adverse drug events.

Key Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical study to evaluate the effect of bergapten on the

pharmacokinetics of another drug (e.g., macitentan).

Animal Model: Male Sprague-Dawley rats are used and divided into a control group and an
experimental group (n=6 per group).

Dosing Regimen: The experimental group is pretreated with bergapten (e.g., 10 mg/kg, oral
gavage) daily for 7 days. The control group receives the vehicle (e.g., 0.5% CMC-Na).

Drug Administration: On day 7, 30 minutes after the final pretreatment dose, all rats are
administered the probe drug (e.g., macitentan, 20 mg/kg, oral gavage).

Blood Sampling: Blood samples (~0.2 mL) are collected from the tail vein into heparinized
tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min) and
stored at -80°C.

Bioanalysis: Plasma concentrations of the drug and its metabolites are quantified using a
validated LC-MS/MS method following a liquid-liquid extraction procedure.

Data Analysis: Pharmacokinetic parameters (Cmax, tmax, AUC, CL/F) are calculated using
non-compartmental analysis software (e.g., Phoenix WinNonlin).
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Caption: Experimental workflow for an in vivo pharmacokinetic study.
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Protocol: MTT Assay for In Vitro Cytotoxicity

Cell Culture: Human cancer cells (e.g., BCPAP thyroid cancer cells) are seeded into 96-well
plates at a density of 1x10* cells/well and incubated for 24 hours to allow attachment.

Compound Treatment: Cells are treated with various concentrations of bergapten (e.g., 0, 5,
10, 15, 20 uM/mL) dissolved in DMSO (final concentration <0.1%) and incubated for a
specified period (e.g., 24 or 48 hours).

MTT Addition: After incubation, 20 uL of MTT solution (5 mg/mL in PBS) is added to each
well, and the plate is incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 uL of DMSO is added to each
well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated)
cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from
the dose-response curve.

Protocol: In Vitro CYP450 Inhibition Assay

System Preparation: Human Liver Microsomes (HLMs) or recombinant human CYP enzymes
(e.g., rCYP3A4) are used as the enzyme source.

Incubation Mixture: A typical incubation mixture in a microcentrifuge tube contains phosphate
buffer (pH 7.4), the enzyme source, a specific probe substrate for the CYP isoform (e.qg.,
midazolam for CYP3A4), and varying concentrations of the inhibitor (bergapten).

Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to equilibrate.

Reaction Initiation: The reaction is initiated by adding an NADPH-generating system.

Incubation: The reaction is allowed to proceed at 37°C for a specific time, ensuring it remains
within the linear range of metabolite formation.
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Reaction Termination: The reaction is stopped by adding a quenching solution, typically ice-
cold acetonitrile, which may also contain an internal standard for analysis.

Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is
transferred for analysis.

Analysis: The formation of the metabolite from the probe substrate is quantified using LC-
MS/MS.

Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared
to the control (no inhibitor). The data is plotted, and the IC50 value is determined by non-
linear regression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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